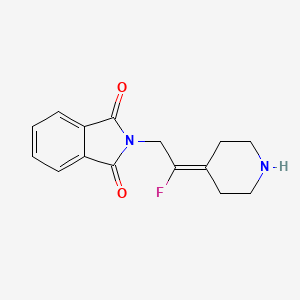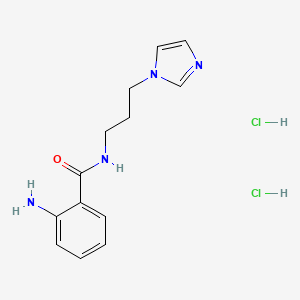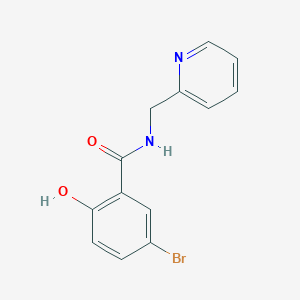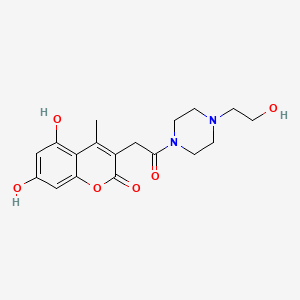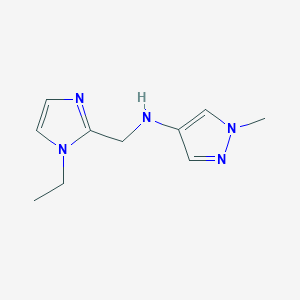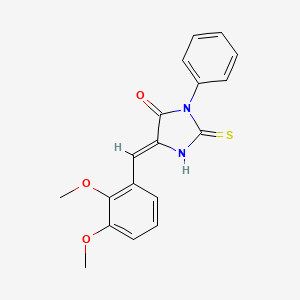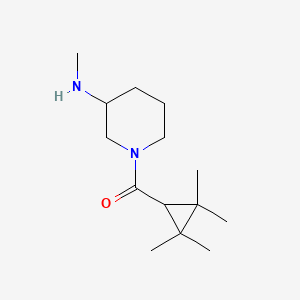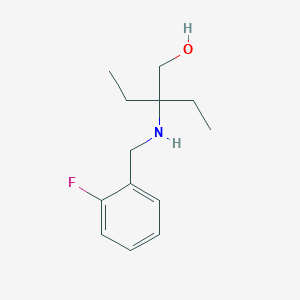
(2R)-Boc-Pro(2-Ethyl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-Boc-Pro(2-Ethyl)-OH is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The (2R) configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Boc-Pro(2-Ethyl)-OH typically involves the protection of the proline amine group with a Boc group, followed by the introduction of an ethyl group at the 2-position. This can be achieved through various synthetic routes, including:
Protection of Proline: The proline amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The protected proline is then subjected to alkylation using an appropriate ethylating agent under basic conditions to introduce the ethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvent recycling, and waste management practices.
化学反応の分析
Types of Reactions
(2R)-Boc-Pro(2-Ethyl)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
(2R)-Boc-Pro(2-Ethyl)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R)-Boc-Pro(2-Ethyl)-OH involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing selective reactions at other sites. The ethyl group at the 2-position can influence the compound’s binding affinity and specificity towards its targets. These interactions can modulate biological processes, making the compound valuable in research and therapeutic applications.
類似化合物との比較
Similar Compounds
(2R)-Boc-Proline: Similar structure but lacks the ethyl group at the 2-position.
(2S)-Boc-Pro(2-Ethyl)-OH: Stereoisomer with different configuration at the 2-position.
(2R)-Boc-Pro(2-Methyl)-OH: Contains a methyl group instead of an ethyl group at the 2-position.
Uniqueness
(2R)-Boc-Pro(2-Ethyl)-OH is unique due to its specific stereochemistry and the presence of the ethyl group at the 2-position. This structural feature can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
(2R)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15)/t12-/m1/s1 |
InChIキー |
KMOZPCFILJMJNU-GFCCVEGCSA-N |
異性体SMILES |
CC[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


